Hydrolytic Stability: TBDMS at Carbon Confers ~20,000-Fold Acid Stability Advantage Over TMS-Only Benzyl Ethers
The TBDMS group on the α-carbon of this compound provides hydrolytic stability that is approximately 20,000 times greater than that of a simple TMS ether under acidic conditions. Gelest's authoritative compilation of silyl ether relative stabilities places TMS at a baseline of 1, TES at 64, and TBDMS (TBS) at 20,000 [1]. This means that the TBDMS C–Si bond in the target compound will survive acidic conditions that would quantitatively cleave a standard TMS-O-benzyl ether. The triethyl analog (CAS 648428-52-8, TES relative stability = 64) is approximately 300-fold less stable than the target compound under identical acidic conditions, making the TBDMS variant the preferred choice for multistep sequences requiring acid exposure [1].
| Evidence Dimension | Relative stability toward acidic hydrolysis of silyl ethers |
|---|---|
| Target Compound Data | Relative stability factor: ~20,000 (TBDMS group) |
| Comparator Or Baseline | TMS ether (relative stability = 1); TES ether (relative stability = 64, e.g., CAS 648428-52-8); TIPS (700,000); TBDPS (5,000,000) |
| Quantified Difference | 20,000-fold more stable than TMS; ~300-fold more stable than TES analog (CAS 648428-52-8); ~35-fold less stable than TIPS; ~250-fold less stable than TBDPS |
| Conditions | Acidic hydrolytic conditions; relative stability scale derived from compiled experimental kinetics per Gelest technical reference [1] |
Why This Matters
For procurement decisions in multistep synthetic route design, the 300-fold stability margin of the TBDMS compound over the TES analog (CAS 648428-52-8) directly translates to broader acid compatibility and reduced premature deprotection during acidic workups or chromatography.
- [1] Gelest, Inc. Silicon-Based Blocking Agents: Deprotection of Silyl Ethers. Technical Brochure, 2020. Relative stability order: TMS (1) < TES (64) < TBDMS/TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
